5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole
Overview
Description
3-(Difluoromethyl)-5-propyl-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the difluoromethyl group (CF2H) and the propyl group (C3H7) in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of triazole precursors using difluoromethylating agents such as ClCF2H or difluorocarbene reagents . The reaction conditions often involve the use of metal catalysts, such as copper or silver, to facilitate the transfer of the difluoromethyl group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation processes using cost-effective and scalable reagents. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-5-propyl-1H-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can produce a variety of functionalized triazoles .
Scientific Research Applications
3-(Difluoromethyl)-5-propyl-1H-1,2,4-triazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-3-propyl-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to the inhibition of their activity . This can result in various biological effects, such as antimicrobial or antifungal activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated triazoles, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and 3-(difluoromethyl)-1-methyl-1H-pyrazole .
Uniqueness
3-(Difluoromethyl)-5-propyl-1H-1,2,4-triazole is unique due to the presence of both the difluoromethyl and propyl groups, which can confer distinct chemical and biological properties compared to other triazoles . The difluoromethyl group, in particular, can enhance the compound’s metabolic stability and lipophilicity, making it a valuable scaffold in drug design and agrochemical development .
Properties
IUPAC Name |
3-(difluoromethyl)-5-propyl-1H-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3/c1-2-3-4-9-6(5(7)8)11-10-4/h5H,2-3H2,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJRYSOSAXTUHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NN1)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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